2-chloro-N-(2-phenylsulfanylethyl)-4-(1,2,4-triazol-4-yl)benzamide
Description
2-chloro-N-(2-phenylsulfanylethyl)-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a triazole ring, a phenylsulfanyl group, and a chlorine atom. Such compounds are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
2-chloro-N-(2-phenylsulfanylethyl)-4-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c18-16-10-13(22-11-20-21-12-22)6-7-15(16)17(23)19-8-9-24-14-4-2-1-3-5-14/h1-7,10-12H,8-9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFNWXWONHFPBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-phenylsulfanylethyl)-4-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core can be formed by reacting with an amine under basic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution with Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-phenylsulfanylethyl)-4-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring and benzamide core can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-phenylsulfanylethyl)-4-(1,2,4-triazol-4-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The triazole ring and phenylsulfanyl group may play crucial roles in binding to the target site, while the chlorine atom could influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-phenylethyl)-4-(1,2,4-triazol-4-yl)benzamide: Lacks the sulfanyl group, which may affect its biological activity.
2-chloro-N-(2-phenylsulfanylethyl)-4-(1,2,3-triazol-4-yl)benzamide: Contains a different triazole isomer, which may influence its binding properties and reactivity.
2-chloro-N-(2-phenylsulfanylethyl)-4-(1,2,4-triazol-4-yl)benzoic acid: Has a carboxylic acid group instead of the amide, potentially altering its solubility and biological activity.
Uniqueness
2-chloro-N-(2-phenylsulfanylethyl)-4-(1,2,4-triazol-4-yl)benzamide is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the triazole ring, phenylsulfanyl group, and chlorine atom may result in unique interactions with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
